2-羟基戊二酰-1-辅酶A

描述

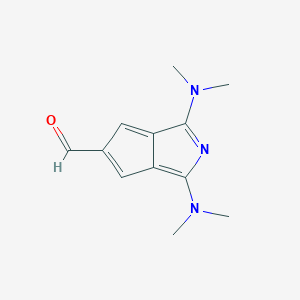

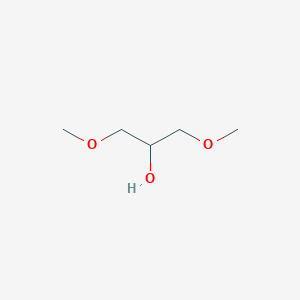

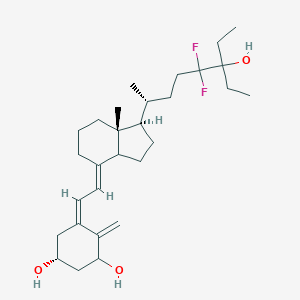

2-Hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid . It is involved in the degradation of the branched-chain amino acids, phytol, and Lys .

Synthesis Analysis

The synthesis of 2-Hydroxyglutaryl-CoA involves enzymes such as isovaleryl-CoA dehydrogenase and 2-hydroxyglutarate dehydrogenase . Isovaleryl-CoA dehydrogenase is involved in the degradation of the branched-chain amino acids, phytol, and Lys, while 2-hydroxyglutarate dehydrogenase is involved exclusively in Lys degradation .Molecular Structure Analysis

The molecular structure of 2-Hydroxyglutaryl-CoA is derived from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid .Chemical Reactions Analysis

2-Hydroxyglutaryl-CoA is involved in the degradation of the branched-chain amino acids, phytol, and Lys . It acts as an electron donor to the ubiquinol pool via an ETF/ETFQO-mediated route .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyglutaryl-CoA can be analyzed using liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .科学研究应用

在代谢紊乱中的作用:3-羟基-3-甲基戊二酰辅酶A裂解酶缺乏症(与2-羟基戊二酰-1-辅酶A相关的酶)因其在代谢紊乱中的作用而受到研究。它与严重的婴儿低血糖、代谢性酸中毒、肝肿大、嗜睡或昏迷以及呼吸暂停有关。研究表明,临床和生化表现存在相当大的异质性,急性发病可能被误认为其他疾病,如雷氏综合征(吉布森、布鲁尔和尼汉,1988)。

酶活性测量:研究已经开发出测量酶活性的方法,如3-羟基-3-甲基戊二酰辅酶A裂解酶,该酶在细胞过程中与2-羟基戊二酰-1-辅酶A密切相关。这些方法涉及放射化学分析,适用于临床实验室环境,有助于诊断相关的酶缺乏症(吉布森等人,1990)。

结构和功能研究:研究还集中于了解3-羟基-3-甲基戊二酰辅酶A还原酶等酶的结构域和膜定向,这些酶与2-羟基戊二酰-1-辅酶A有关系。此类研究有助于我们理解胆固醇的生物合成,并对动脉粥样硬化等疾病有影响(利斯库姆等人,1985)。

在生物技术中的应用:辅酶Q10的生产利用了3-羟基-3-甲基戊二酰辅酶A还原酶等酶,这是研究的重要领域。这涉及通过诱变和代谢工程开发菌株,在医学和营养领域具有影响(崔、柳和徐,2005)。

在细胞中的信号传导功能:辅酶A(辅酶A)衍生物(包括2-羟基戊二酰-1-辅酶A)在细胞信号传导中的作用一直是研究的主题。这些化合物参与多种生化反应,并对细胞代谢调节有影响(达瓦皮尔、土屋和古特,2014)。

未来方向

Future research could focus on the oxygen sensitivity of 2-Hydroxyglutaryl-CoA dehydratase, which is extremely oxygen-sensitive and can only survive in the gut, where the combustion of butyrate produced by the microbiome consumes the oxygen and provides a strict anaerobic environment . This could have implications for understanding the role of 2-Hydroxyglutaryl-CoA in various biological processes and potential therapeutic applications.

属性

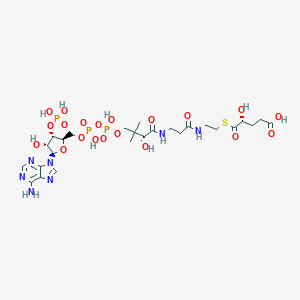

IUPAC Name |

(4R)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,14-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRSBJZNLOYNNR-WZZMXTMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920562 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyglutaryl-1-coenzyme A | |

CAS RN |

111769-66-5 | |

| Record name | Coenzyme A, S-[5-hydrogen (2R)-2-hydroxypentanedioate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111769-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaryl-1-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111769665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)